5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one
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Overview
Description
5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one: is a heterocyclic compound that features both benzoxazole and triazole moieties. These structures are known for their significant biological activities and are often incorporated into various pharmacologically active compounds. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, including cyclization and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole or benzoxazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole or triazole rings .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer, antibacterial, and antifungal agents. Its ability to inhibit specific enzymes or receptors is being explored for therapeutic applications .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and affecting signal transduction pathways .
Comparison with Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide: Exhibits both anticancer and antioxidant activities.
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Synthesized for its potential pharmacological applications.
Uniqueness: 5-(Benzo[d]oxazol-2-yl)-1H-1,2,4-triazol-3(2H)-one stands out due to its dual presence of benzoxazole and triazole rings, which confer unique biological activities and chemical reactivity. This duality allows for versatile applications in various fields, making it a compound of significant interest in scientific research .
Properties
CAS No. |
78620-35-6 |
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Molecular Formula |
C9H6N4O2 |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H6N4O2/c14-9-11-7(12-13-9)8-10-5-3-1-2-4-6(5)15-8/h1-4H,(H2,11,12,13,14) |
InChI Key |
CLVYKGTUAXVAAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=NNC(=O)N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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